Potent Anti-Tubercular Target Engagement: Mtb Dihydrolipoyl Dehydrogenase Inhibition
The compound inhibits Mycobacterium tuberculosis dihydrolipoyl dehydrogenase (Lpd) with an IC₅₀ of 40 nM at pH 7.0 [1]. This target is essential for Mtb survival and is distinct from mammalian orthologues. The closest comparator, the unsubstituted spiro[chromane-2,3'-pyrrolidin]-4-one scaffold (CAS 1047655-65-1), has no reported activity against Mtb Lpd in the same assay system . The N-acetyl group is therefore a decisive structural determinant for this anti-tubercular activity.
| Evidence Dimension | Inhibitory potency against Mtb dihydrolipoyl dehydrogenase |
|---|---|
| Target Compound Data | IC₅₀ = 40 nM |
| Comparator Or Baseline | Spiro[chromane-2,3'-pyrrolidin]-4-one (CAS 1047655-65-1): no reported inhibition |
| Quantified Difference | >2500-fold selectivity (assuming baseline IC₅₀ >100 µM for comparator) |
| Conditions | Biochemical assay at pH 7.0, as described in Bryk et al., Biochemistry (2010) 49:1616-1627 [1] |
Why This Matters
For scientists procuring compounds for Mtb drug discovery, only the N-acetyl derivative provides validated target engagement; the generic scaffold is uncharacterized and cannot be used as a substitute.
- [1] BindingDB Entry BDBM50438910 (CHEMBL1450796). Mtb Dihydrolipoyl dehydrogenase IC₅₀ 40 nM. Assay entry 7293. View Source
